molecular formula C16H17FN6O3S B2701722 3-fluoro-4-methoxy-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzene-1-sulfonamide CAS No. 2309598-45-4

3-fluoro-4-methoxy-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzene-1-sulfonamide

Cat. No.: B2701722
CAS No.: 2309598-45-4
M. Wt: 392.41
InChI Key: JAVZVLBBIAKTIC-UHFFFAOYSA-N
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Description

Introduction and Research Context

Historical Development of Sulfonamide Molecular Scaffolds

Sulfonamides first gained prominence in the 1930s with Gerhard Domagk’s discovery of Prontosil, the first systemic antibacterial agent. The active component, sulfanilamide, inhibited bacterial folate synthesis by competing with para-aminobenzoic acid (PABA), a critical substrate in dihydropteroate synthase (DHPS). This mechanism revolutionized infectious disease treatment, reducing mortality from streptococcal and staphylococcal infections. Early sulfonamides like sulfathiazole and sulfadiazine dominated antimicrobial therapy until penicillin’s widespread adoption.

Post-antibiotic era research revealed sulfonamides’ versatility beyond antimicrobial activity. Modifications to the core scaffold enabled applications in hypertension (e.g., hydrochlorothiazide), diabetes (e.g., sulfonylureas), and oncology (e.g., celecoxib). The sulfonamide group (-SO₂NH₂) serves as a bioisostere for carboxylates, phenols, and amides, enhancing metabolic stability and target affinity. For example, replacing a carboxylic acid with a sulfonamide in COX-2 inhibitors improved selectivity and reduced gastrointestinal toxicity.

Key Milestones in Sulfonamide Development
Era Advancement Therapeutic Impact
1930s Prontosil (sulfanilamide prodrug) First systemic antibacterial
1950s Thiazide diuretics (e.g., cyclothiazide) Hypertension management
1980s Sulfonylureas (e.g., glibenclamide) Type 2 diabetes therapy
2000s COX-2 inhibitors (e.g., celecoxib) Anti-inflammatory/analgesic

Emerging Significance in Medicinal Chemistry Research

Recent decades have seen renewed interest in sulfonamides for targeting parasitic, viral, and neoplastic diseases. Virtual screening and molecular docking studies demonstrate their adaptability to enzymes like falcipain-2 (malaria), carbonic anhydrase (cancer), and SARS-CoV-2 main protease. The sulfonamide moiety’s hydrogen-bonding capacity and tetrahedral geometry allow precise interactions with catalytic residues, as seen in antimalarial triazolo[4,3-a]pyridine derivatives.

Hybrid sulfonamides integrating nitrogen-rich heterocycles (e.g., triazoles, pyridazines) exhibit enhanced pharmacokinetic profiles. For instance, 3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-triazolo[4,3-a]pyridine-6-sulfonamide showed nanomolar activity against Plasmodium falciparum by dual-targeting DHPS and hemozoin formation. Similarly, sulfonamide-bearing triazolopyridazines inhibit viral proteases through π-π stacking and hydrophobic interactions.

Structural Uniqueness Among Triazolopyridazine-Azetidine Conjugates

The subject compound’s structure merges three pharmacophoric elements:

  • Fluorinated Methoxybenzenesulfonamide : The 3-fluoro-4-methoxy substitution pattern enhances lipophilicity and membrane permeability compared to unsubstituted analogs. Fluorine’s electron-withdrawing effect stabilizes the sulfonamide’s negative charge, improving target binding.
  • Triazolopyridazine Core : The triazolo[4,3-b]pyridazine system provides rigidity and planar geometry, facilitating intercalation into enzyme active sites. Its electron-deficient nature promotes interactions with cationic residues in parasitic proteases.
  • Azetidine Spacer : The four-membered azetidine ring introduces conformational restraint, reducing entropy penalties during protein-ligand binding. N-Methylation on the azetidine nitrogen further optimizes solubility and metabolic stability.

Comparative analysis with related structures highlights its novelty:

Feature Subject Compound Analog EVT-3022859 Antimalarial Hit
Core Heterocycle Triazolo[4,3-b]pyridazine Triazolo[4,3-b]pyridazine Triazolo[4,3-a]pyridine
Sulfonamide Substitution 3-Fluoro-4-methoxybenzene Cyclopropyl 4-Methoxyphenyl
Linker Azetidine Azetidine Benzyl
Target Undisclosed (predicted kinase) Undisclosed Falcipain-2

This unique combination enables simultaneous engagement with multiple binding pockets, a strategy employed in kinase inhibitors like imatinib. Molecular modeling predicts strong interactions with ATP-binding sites due to the triazolopyridazine’s adenine-mimetic properties.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN6O3S/c1-21(27(24,25)12-3-4-14(26-2)13(17)7-12)11-8-22(9-11)16-6-5-15-19-18-10-23(15)20-16/h3-7,10-11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVZVLBBIAKTIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds containing the triazolo and pyridazine structures exhibit significant antimicrobial activity. For instance:

  • A study demonstrated that similar compounds effectively inhibited the growth of various bacterial strains, suggesting that 3-fluoro-4-methoxy-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzene-1-sulfonamide may also possess similar properties .

Anti-inflammatory Effects

Triazole derivatives have been reported to exhibit anti-inflammatory activities. The modification of these compounds can enhance their efficacy in treating inflammatory diseases. Preliminary studies suggest that this compound could be evaluated for its potential as an anti-inflammatory agent .

Cancer Research

Emerging data indicate that sulfonamide compounds can act as inhibitors of certain cancer-related enzymes. The specific structure of this compound positions it as a candidate for further investigation in cancer therapy .

Case Study 1: Antimicrobial Activity

In a controlled laboratory setting, researchers synthesized several derivatives of triazole-based compounds similar to this compound. These were tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth compared to control groups .

Case Study 2: Anti-inflammatory Potential

Another study focused on evaluating the anti-inflammatory effects of related sulfonamide compounds in animal models. The findings suggested that these compounds could significantly reduce inflammation markers in vivo, indicating potential therapeutic applications for inflammatory diseases .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and inferred properties between the target compound and analogs from the evidence:

Compound ID/Name Core Structure Key Substituents Molecular Weight (g/mol) Inferred Properties
Target Compound Benzenesulfonamide 3-Fluoro, 4-methoxy, N-methyl, azetidin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine ~479 (estimated) Enhanced rigidity (azetidine), moderate solubility (methoxy), metabolic stability (fluorine)
3-Fluoro-N-[4-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide Benzenesulfonamide 3-Fluoro, phenyl-linked 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine ~438 (estimated) Reduced rigidity (phenyl vs. azetidine), lower solubility (methyl vs. methoxy)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Benzenesulfonamide Chromen-4-one, pyrazolo[3,4-d]pyrimidine, dual fluorine substituents 589.1 (measured) High lipophilicity (chromenone), potential CYP inhibition (fluorine), lower metabolic stability (methoxy absent)
4-Methyl-N-[2-(6-{[3-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide Benzamide Trifluoromethyl benzylthio, methylbenzamide ~559 (estimated) Enhanced metabolic resistance (CF3), reduced polarity (benzamide vs. sulfonamide)
4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide Benzenesulfonamide Trifluoromethyl benzyl-pyrazole ~409 (estimated) High selectivity (pyrazole), moderate solubility (methyl vs. methoxy)
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide Benzenesulfonamide Pyrimidinyl amino, ethylamino, fluorine ~432 (estimated) Improved solubility (ethylamino), potential kinase binding (pyrimidine)

Key Observations

Azetidine vs. Phenyl Linkers : The target compound’s azetidine linker confers conformational rigidity, likely enhancing binding affinity compared to the phenyl spacer in . This rigidity may improve target selectivity in kinase inhibitors .

Methoxy vs. Methyl Groups : The 4-methoxy group in the target compound increases solubility relative to the 3-methyl substitution in , though it may reduce metabolic stability compared to fluorine-containing analogs like .

Sulfonamide vs. Benzamide Cores : Sulfonamide-based compounds (target, ) generally exhibit higher polarity and better aqueous solubility than benzamide derivatives like , which prioritize membrane permeability .

Fluorine and Trifluoromethyl Effects : Fluorine at position 3 (target) enhances metabolic stability, while the trifluoromethyl group in and significantly boosts lipophilicity and resistance to oxidative metabolism.

Biological Activity

3-Fluoro-4-methoxy-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, including data tables and case studies that highlight its pharmacological properties.

The compound has the following chemical properties:

  • Molecular Formula : C17_{17}H17_{17}FN6_6O2_2
  • Molecular Weight : 356.4 g/mol
  • CAS Number : 2309777-12-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in disease pathways. The presence of the triazole and pyridazine moieties suggests potential inhibition of specific enzymes or receptors, which could be crucial in targeting diseases such as cancer or infectious diseases.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing triazole and sulfonamide groups have been shown to possess antimicrobial properties.
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties : Sulfonamides are known for their anti-inflammatory effects.

Antimicrobial Activity

A study evaluated various derivatives against Mycobacterium tuberculosis, revealing that compounds similar to this compound showed promising inhibitory concentrations (IC50 values ranging from 1.35 to 2.18 μM) against the pathogen .

CompoundIC50 (μM)IC90 (μM)Cytotoxicity (HEK-293 cells)
6a1.353.73Non-toxic
6e2.1840.32Non-toxic
7e--Non-toxic

Anticancer Activity

In vitro studies have reported that related compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives with similar functional groups were tested against breast cancer cells and showed IC50 values below 10 μM, indicating potent anticancer effects .

Case Studies

Several case studies have highlighted the biological activity of compounds structurally related to our target compound:

  • Case Study on Antitubercular Activity :
    • A derivative was synthesized and tested for its ability to inhibit Mycobacterium tuberculosis. The results indicated a strong correlation between structural modifications and increased potency against the bacteria.
  • Case Study on Cytotoxicity :
    • A series of sulfonamide derivatives were screened for their cytotoxic effects on human cancer cell lines. The study confirmed that specific substitutions enhanced activity while maintaining low toxicity levels in normal cells.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can researchers optimize yield?

Methodological Answer: The synthesis involves multi-step reactions, often starting with the formation of the triazolo-pyridazine core. Key steps include:

  • Hydrazine Cyclization: Reacting hydrazinopyridine derivatives with aldehydes (e.g., 4-benzyloxy-3-methoxybenzaldehyde) in ethanol with acetic acid catalysis to form Schiff bases, followed by cyclization using sodium hypochlorite (NaOCl) in ethanol .
  • Sulfonamide Coupling: Introducing the sulfonamide group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
  • Azetidine Functionalization: Attaching the azetidine ring through Buchwald-Hartwig amination or similar cross-coupling reactions . Optimization Tips:
  • Use high-purity reagents to minimize side reactions.
  • Monitor reaction progress via TLC (dichloromethane mobile phase) and NMR .
  • Achieve yields >90% by isolating intermediates via vacuum filtration and methanol washes .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use DMSO-d₆ as solvent; reference ¹H-NMR peaks to residual DMSO (δ 2.50 ppm) and ¹³C-NMR to DMSO (δ 39.52 ppm). Focus on resolving aromatic protons (δ 7.0–8.5 ppm) and sulfonamide NH signals .
  • FTIR-ATR: Identify key functional groups (e.g., sulfonamide S=O stretching at ~1130 cm⁻¹ and triazole C=N at ~1596 cm⁻¹) .
  • HRMS: Confirm molecular weight using ESI ionization, ensuring mass accuracy <5 ppm .

Q. What safety precautions are advised for handling this compound?

Methodological Answer: While direct hazard data is limited, general precautions include:

  • Use PPE (gloves, lab coat) due to potential irritancy of sulfonamides and azetidines.
  • Work in a fume hood to avoid inhalation of fine particulates .
  • Store in airtight containers at 4°C to prevent degradation.

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data (polar vs. non-polar solvents)?

Methodological Answer: Contradictions often arise from polymorphic forms or impurities. To address this:

  • Solubility Screening: Test in DMSO, ethanol, and water at controlled temperatures (25°C, 37°C).
  • Purity Assessment: Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities .
  • Crystallography: Obtain single-crystal X-ray data to identify polymorphs affecting solubility .

Q. What strategies enhance metabolic stability while retaining target affinity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
  • Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism .
  • Modify the azetidine ring with methyl groups to sterically shield labile sites .
    • In Vitro Assays:
  • Use liver microsomes to assess metabolic half-life.
  • Compare IC₅₀ values in target vs. off-target receptors to refine selectivity .

Q. How to design a study investigating enzymatic inhibition mechanisms?

Methodological Answer:

  • Experimental Design:
  • Enzyme Assays: Use fluorescence-based assays (e.g., NADH depletion for oxidoreductases) with varying compound concentrations (1 nM–100 µM).
  • Control Groups: Include known inhibitors (e.g., fluazuron for sulfonamide-binding enzymes) .
    • Data Analysis:
  • Fit dose-response curves to calculate Ki values.
  • Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to the enzyme active site .

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